molecular formula C15H15ClN2O3S B4576785 N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridinylthio)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridinylthio)acetamide

Cat. No.: B4576785
M. Wt: 338.8 g/mol
InChI Key: WXPIAHJWMDKQND-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridinylthio)acetamide, also known as CDP323, is a compound that has been synthesized for scientific research purposes. It belongs to a class of compounds known as thioacetamides, which have been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

High-Performance Liquid Chromatography

A study by Fujimaki, Sudo, and Tachizawa (1988) developed a high-performance liquid chromatographic method for determining a novel nootropic agent related to N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-pyridinylthio)acetamide in human serum and urine. This method is sensitive, accurate, and applicable for pharmacokinetic studies in humans (Fujimaki, Sudo, & Tachizawa, 1988).

Oxidative Radical Cyclization

Chikaoka, Toyao, Ogasawara, Tamura, and Ishibashi (2003) explored the treatment of certain acetamides, including compounds similar to this compound, with Mn(III)/Cu(II) for oxidative radical cyclization, leading to the formation of erythrinanes. This process is relevant for synthesizing complex organic structures, such as Erythrina alkaloids (Chikaoka et al., 2003).

Kappa-Opioid Agonists

Barlow, Blackburn, Costello, James, Le Count, Main, Pearce, Russell, and Shaw (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the chemical structure , as opioid kappa agonists. These compounds demonstrated potent naloxone-reversible analgesic effects in a mouse abdominal constriction model, suggesting their relevance in opioid receptor research (Barlow et al., 1991).

Powder Diffraction Data for Potential Pesticides

Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of phenoxyacetamide, which are structurally related to this compound, by X-ray powder diffraction. These compounds are potential pesticides, and their characterization contributes to the understanding of their structure and potential applications (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis and Pharmacological Evaluation

Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, and Shah (2017) worked on synthesizing and evaluating various acetamide derivatives, including structures similar to the chemical , for their antibacterial and anti-enzymatic potential. This research contributes to the understanding of the potential medical applications of these compounds (Nafeesa et al., 2017).

Copper(I) Complexes with Pyridylmethylamide Ligands

Yang, Powell, and Houser (2007) synthesized Cu(I) complexes with pyridylmethylamide ligands, structurally related to this compound. These complexes were analyzed for their structural variety and potential applications in chemical studies (Yang, Powell, & Houser, 2007).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-20-12-8-13(21-2)11(7-10(12)16)18-14(19)9-22-15-5-3-4-6-17-15/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPIAHJWMDKQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=CC=CC=N2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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